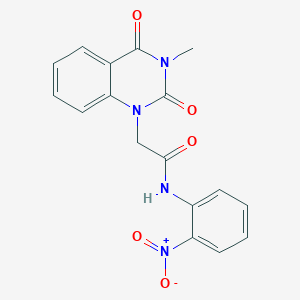![molecular formula C21H27NO3 B4073459 1-[4-(benzyloxy)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B4073459.png)
1-[4-(benzyloxy)phenoxy]-3-(1-piperidinyl)-2-propanol
描述
1-[4-(benzyloxy)phenoxy]-3-(1-piperidinyl)-2-propanol, also known as CGP 12177, is a selective β-adrenergic receptor antagonist that has been widely used in scientific research. This compound was first synthesized in 1978 and has since been used to investigate the role of β-adrenergic receptors in various physiological and pathological processes.
作用机制
1-[4-(benzyloxy)phenoxy]-3-(1-piperidinyl)-2-propanol 12177 is a selective β-adrenergic receptor antagonist that binds to the β1 and β2 subtypes of the receptor. It competes with the endogenous ligands epinephrine and norepinephrine for binding to the receptor, thereby blocking their effects. By blocking the β-adrenergic receptors, this compound 12177 reduces the activity of the sympathetic nervous system, which is responsible for the "fight or flight" response.
Biochemical and Physiological Effects:
This compound 12177 has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce heart rate, blood pressure, and cardiac output. It has also been shown to reduce the release of insulin and glucagon from the pancreas, and to decrease lipolysis in adipose tissue. In addition, this compound 12177 has been shown to have anti-inflammatory effects and to modulate the immune response.
实验室实验的优点和局限性
One advantage of using 1-[4-(benzyloxy)phenoxy]-3-(1-piperidinyl)-2-propanol 12177 in lab experiments is its selectivity for β-adrenergic receptors. This allows researchers to study the effects of β-blockers and β-adrenergic receptor agonists and antagonists on specific physiological processes. However, one limitation of using this compound 12177 is its potential for off-target effects, as it may interact with other receptors or enzymes in the body.
未来方向
There are several future directions for research on 1-[4-(benzyloxy)phenoxy]-3-(1-piperidinyl)-2-propanol 12177. One area of interest is its potential use in cancer therapy, as β-adrenergic receptors have been shown to play a role in tumor growth and metastasis. Another area of interest is the development of more selective β-adrenergic receptor antagonists, which could have fewer off-target effects. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound 12177, as well as its potential therapeutic applications in various diseases and conditions.
Conclusion:
In conclusion, this compound 12177 is a selective β-adrenergic receptor antagonist that has been widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound 12177 has the potential to be a valuable tool in the study of β-adrenergic receptors and their role in various physiological and pathological processes.
科学研究应用
1-[4-(benzyloxy)phenoxy]-3-(1-piperidinyl)-2-propanol 12177 has been used extensively in scientific research to study the role of β-adrenergic receptors in various physiological and pathological processes. It has been used to investigate the effects of β-blockers on heart function, blood pressure regulation, and metabolic processes. This compound 12177 has also been used to study the effects of β-adrenergic receptor agonists and antagonists on the immune system, as well as their potential use in cancer therapy.
属性
IUPAC Name |
1-(4-phenylmethoxyphenoxy)-3-piperidin-1-ylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c23-19(15-22-13-5-2-6-14-22)17-25-21-11-9-20(10-12-21)24-16-18-7-3-1-4-8-18/h1,3-4,7-12,19,23H,2,5-6,13-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUSGPIVURZHPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(COC2=CC=C(C=C2)OCC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B4073383.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-{[1-(2-methoxyethyl)-1H-imidazol-2-yl]methyl}ethanamine](/img/structure/B4073396.png)
![N-{1-[4-ethyl-5-({2-[(4-iodo-2-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-methylbenzamide](/img/structure/B4073412.png)
![N-(sec-butyl)-2-{[N-(4-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4073415.png)


![N-{2-[4-(5-Chloro-2-methyl-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-(4-nitro-phenyl)-benzenesulfonamide](/img/structure/B4073444.png)
![6-amino-4-{2-[(3-fluorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4073445.png)
![1-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-4-nitrophenyl}-4-(phenylsulfonyl)piperazine](/img/structure/B4073455.png)
![N-[4-({4-[4-nitro-3-(1-pyrrolidinyl)phenyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B4073468.png)
![3'-[1-(dimethylamino)ethyl]biphenyl-2-carboxamide](/img/structure/B4073469.png)
![N-benzyl-4-[3-bromo-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4073474.png)
![N-cyclohexyl-4-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethoxy}benzenesulfonamide](/img/structure/B4073479.png)
![2-adamantyl{5-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B4073486.png)